molecular formula C32H28N2S B2610854 2-[(3-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile CAS No. 303985-40-2

2-[(3-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile

Cat. No.: B2610854
CAS No.: 303985-40-2
M. Wt: 472.65
InChI Key: RJGQFGYHMPKXEW-JRDMOELTSA-N
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Description

2-[(3-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile is a useful research compound. Its molecular formula is C32H28N2S and its molecular weight is 472.65. The purity is usually 95%.
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Biological Activity

The compound 2-[(3-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C22H24N2SC_{22}H_{24}N_2S. The compound features a nicotinonitrile backbone substituted with a sulfanyl group and two 4-methylstyryl groups , which contribute to its unique properties and biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Effects

The compound has also shown promising antimicrobial activity. Research indicates that it inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, this compound exhibits antioxidant properties. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Study 1: Anticancer Efficacy

A study conducted by Umesha et al. (2009) evaluated the anticancer efficacy of various derivatives of nicotinonitrile compounds. The results indicated that the compound significantly reduced tumor cell viability in a dose-dependent manner. The study concluded that further investigation into its pharmacokinetics and in vivo efficacy is warranted .

Study 2: Antimicrobial Activity Assessment

In a comparative analysis of antimicrobial agents, this compound was tested against standard antibiotics. The compound demonstrated superior activity against resistant strains of bacteria, suggesting its potential as an alternative therapeutic agent in treating infections caused by multidrug-resistant organisms .

Research Findings Summary Table

Biological Activity Effect Mechanism
AnticancerSignificant cytotoxicity against cancer cell linesInduction of apoptosis via caspase activation
AntimicrobialInhibition of bacterial growthDisruption of cell membranes
AntioxidantScavenging of free radicalsReduction of oxidative stress

Properties

IUPAC Name

4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-2-[(3-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N2S/c1-23-7-11-26(12-8-23)15-17-29-20-30(18-16-27-13-9-24(2)10-14-27)34-32(31(29)21-33)35-22-28-6-4-5-25(3)19-28/h4-20H,22H2,1-3H3/b17-15-,18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGQFGYHMPKXEW-JRDMOELTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC=CC(=C3)C)C=CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC3=CC=CC(=C3)C)/C=C/C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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